molecular formula C19H13NO8 B3570826 2-(4-nitrophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

2-(4-nitrophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No. B3570826
M. Wt: 383.3 g/mol
InChI Key: GKGXCRNDVCIYOU-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, also known as NPOC, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPOC is a derivative of coumarin and has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is not fully understood, but it is known to react selectively with primary amino groups in proteins and peptides, forming stable amide bonds. This reaction is typically carried out in the presence of a base such as triethylamine, which acts as a catalyst.
Biochemical and Physiological Effects:
2-(4-nitrophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has been shown to exhibit a range of biochemical and physiological effects, including the ability to selectively label proteins and peptides, as well as the potential to modulate enzymatic activity. Additionally, 2-(4-nitrophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for further investigation in the field of medicinal chemistry.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2-(4-nitrophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is its selectivity for primary amino groups in proteins and peptides, allowing for the specific labeling of these molecules. Additionally, 2-(4-nitrophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is relatively easy to synthesize and purify, making it a cost-effective option for research labs. However, one limitation of 2-(4-nitrophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is its relatively low quantum yield, which can limit its usefulness in certain applications.

Future Directions

There are several potential future directions for research on 2-(4-nitrophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate. One area of interest is the development of new methods for the selective labeling of proteins and peptides using 2-(4-nitrophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate. Additionally, further investigation into the anti-inflammatory and antioxidant properties of 2-(4-nitrophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate could lead to the development of new therapeutic agents for a range of diseases. Finally, the development of new derivatives of 2-(4-nitrophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate with improved properties could lead to the development of more versatile labeling agents for use in scientific research.

Scientific Research Applications

2-(4-nitrophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and medicinal chemistry. One of the primary uses of 2-(4-nitrophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is as a fluorescent labeling agent for proteins and peptides, due to its ability to selectively react with amino groups in these molecules. This property has been exploited for a range of applications, including the detection and quantification of proteins in biological samples.

properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 8-methoxy-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO8/c1-26-16-4-2-3-12-9-14(19(23)28-17(12)16)18(22)27-10-15(21)11-5-7-13(8-6-11)20(24)25/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGXCRNDVCIYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Nitrophenyl)-2-oxoethyl] 8-methoxy-2-oxochromene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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